N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine is a compound that features both imidazole and triazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The triazole ring can be synthesized through a variety of methods, including the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can bind to metal ions or active sites in proteins, inhibiting their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent containing a nitroimidazole ring.
Uniqueness
N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of both imidazole and triazole rings in a single molecule. This dual-ring structure can lead to enhanced biological activity and specificity compared to compounds with only one of these rings. Additionally, the specific substitution pattern on the rings can further modulate the compound’s properties, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-N-(4-imidazol-1-ylphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-10-15-11(17-16-10)14-8-1-3-9(4-2-8)18-6-5-13-7-18/h1-7H,(H4,12,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOEIAXQOBBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=N2)N)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609935 |
Source
|
Record name | N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443799-45-9 |
Source
|
Record name | N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.